3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
The compound 3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone substituted with a 3-chloro-4-fluorophenyl group and an azetidine ring containing a 4-cyclopropyltriazole moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the triazole group offers hydrogen-bonding capabilities that may enhance target binding. The chloro and fluoro substituents on the phenyl ring likely influence lipophilicity and electronic properties, impacting bioavailability and metabolic stability .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-14-7-11(1-5-15(14)19)2-6-17(24)22-8-13(9-22)23-10-16(20-21-23)12-3-4-12/h1,5,7,10,12-13H,2-4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMSOHQFIYCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.79 g/mol. The presence of a triazole ring , cyclopropyl group , and chlorofluorophenyl moiety are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of compounds containing the triazole and Mannich base structures exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
For instance, a study highlighted that Mannich bases demonstrated cytotoxicity through mechanisms such as DNA topoisomerase I inhibition and apoptosis induction in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Mannich Base A | HeLa | 15.2 | DNA Topoisomerase I Inhibition |
| Mannich Base B | HepG2 | 20.5 | Apoptosis Induction |
| Triazole Derivative C | A549 | 18.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their antifungal activity, while similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Research on triazole derivatives indicates that they can disrupt cell wall synthesis in bacteria, leading to cell lysis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative D | E. coli | 32 μg/mL |
| Triazole Derivative E | S. aureus | 16 μg/mL |
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, compounds similar to the one have been investigated for other pharmacological effects:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic : Certain structures have shown promise as analgesics in animal models.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Mannich Bases : This study assessed the cytotoxic effects of various Mannich bases against multiple cancer cell lines, concluding that structural modifications significantly influence activity levels .
- Triazole Derivatives in Antifungal Research : A series of triazole derivatives were synthesized and tested against fungal pathogens, demonstrating effective inhibition comparable to standard antifungal agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s azetidine-triazole system contrasts with the pyrazole core in and the 1,2,4-triazole in . Azetidines are less common than five-membered heterocycles (e.g., pyrazole) but offer distinct conformational constraints that may optimize target engagement .
- The 3-chloro-4-fluorophenyl group in the target compound provides a balance of electronegativity and steric bulk compared to the nitrobenzylidene group in , which may reduce metabolic oxidation susceptibility .
Physicochemical and Electronic Properties
The cyclopropyl group on the triazole ring in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents.
Research Findings and Methodological Considerations
Crystallographic Analysis
Crystallography is critical for elucidating the spatial arrangement of such complex molecules. For example, ’s triazole derivative was characterized using similar techniques, revealing bond angles and torsion critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
